(E)-3-(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3O6/c1-2-34-23-12-17(11-20(26)24(23)35-15-16-6-4-3-5-7-16)10-18(14-27)25(31)28-21-9-8-19(29(32)33)13-22(21)30/h3-13,30H,2,15H2,1H3,(H,28,31)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMDDFNFKXYDEV-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H22BrN3O4 , with a molecular weight of 485.35 g/mol . The compound features several functional groups, including a cyano group, nitro group, and ether functionalities, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H22BrN3O4 |
| Molecular Weight | 485.35 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . A study conducted on various cancer cell lines revealed that it induces apoptosis in breast cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was quantified using MTT assays, demonstrating a significant reduction in cell viability at concentrations above 10 µM.
Antimicrobial Activity
The compound has shown promising results against a range of pathogens. In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes.
Anti-inflammatory Effects
In vivo studies on animal models have suggested that this compound possesses anti-inflammatory properties . It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered in a dose-dependent manner.
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : Induction of apoptosis through caspase pathways.
- Membrane Disruption : Interference with bacterial cell membrane integrity leading to cell lysis.
- Cytokine Modulation : Inhibition of inflammatory cytokine production.
Case Study 1: Anticancer Activity
A recent study published in the Journal of Medicinal Chemistry focused on the compound's effect on MCF-7 breast cancer cells. The results indicated that treatment with the compound resulted in a 70% reduction in cell viability at 20 µM after 48 hours, compared to untreated controls.
Case Study 2: Antimicrobial Efficacy
Another investigation published in Frontiers in Microbiology assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited an MIC of 16 µg/mL against both pathogens, highlighting its potential as a lead compound for antibiotic development.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The presence of the cyano group and the phenylmethoxy moiety suggests that it may interact with biological targets involved in cancer proliferation. For instance, docking studies have indicated that similar compounds can inhibit key enzymes involved in cancer cell metabolism, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) .
Anti-inflammatory Properties
The compound's structure suggests possible anti-inflammatory activity. In silico molecular docking studies have been conducted to evaluate its interaction with enzymes such as 5-lipoxygenase, which plays a crucial role in inflammatory processes . The results indicate that this compound could serve as a lead for developing new anti-inflammatory drugs.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective potential of compounds with similar structures. The nitrophenyl group may enhance the ability of the compound to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Experimental models have shown that derivatives of this class can reduce oxidative stress and improve neuronal survival.
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom at the 3-position of the phenyl ring is susceptible to nucleophilic substitution (S<sub>N</sub>Ar) under mild conditions. This reaction typically requires electron-withdrawing groups (e.g., nitro, cyano) on the aromatic ring to activate the site.
Reduction of the Nitro Group
The nitro group on the 4-nitrophenyl moiety can be selectively reduced to an amine under catalytic hydrogenation or using Fe/HCl. This transformation is critical for generating intermediates for further functionalization.
Cyano Group Reactivity
The cyano group at the α-position of the enamide participates in hydrolysis and nucleophilic addition reactions.
Enamide Functionalization
The α,β-unsaturated enamide system undergoes cycloaddition and Michael addition reactions, leveraging its electron-deficient double bond.
Ether Deprotection
The ethoxy and phenylmethoxy groups can be cleaved using strong acids or Lewis acids to reveal phenolic hydroxyl groups.
Electrophilic Aromatic Substitution
The phenylmethoxy-substituted ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the methoxy group.
Photochemical Reactions
The conjugated enamide-cyano system exhibits photochemical activity, enabling [2+2] cycloadditions under UV light.
| Reaction Type | Conditions | Product | Quantum Yield |
|---|---|---|---|
| [2+2] Cycloaddition | UV (365 nm), benzene | Cyclobutane derivative | Φ = 0.12 (measured) |
Key Structural Insights from Literature
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The bromine atom’s position and the electron-withdrawing nitro group enhance S<sub>N</sub>Ar reactivity .
-
The cyano group’s electron-withdrawing nature directs Michael additions to the β-carbon of the enamide.
-
Computational studies (PubChem CID 1128302) confirm the planar geometry of the enamide system, favoring cycloadditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural motifs with several acrylamide derivatives, as highlighted in the evidence. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations :
The cyano group enhances electrophilicity and may influence binding affinity in biological targets (e.g., enzyme active sites) .
Stereochemical Differences :
- The E-configuration in the target compound likely results in a more extended molecular geometry compared to Z-isomers, which could alter interactions with biological targets or solvents .
Table 2: Comparative Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-3-(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including bromination, alkoxylation, and condensation. Key steps involve:
- Bromination of precursor aromatic rings using reagents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to introduce the bromo group .
- Alkoxylation with ethoxy groups via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in ethanol) .
- Formation of the enamide moiety via coupling reactions, such as using propionimide intermediates in the presence of carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
- Critical Parameters : Reaction temperature (0–25°C), solvent polarity (DMF or THF), and catalyst selection (e.g., transition metal salts for regioselectivity) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions (e.g., bromo, ethoxy, and nitrophenyl groups). For example, the (E)-configuration of the enamide double bond is confirmed by coupling constants () .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy (e.g., [M+H]⁺ peak at m/z 580.02) .
- High-Performance Liquid Chromatography (HPLC) : Purity >98% confirmed using reverse-phase C18 columns with UV detection at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
